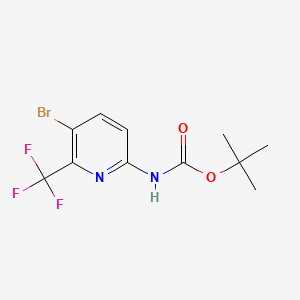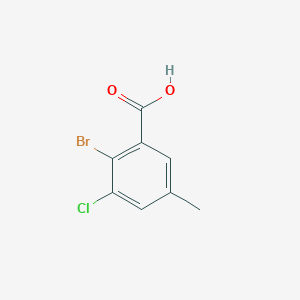
2-(2-(4-(Methoxymethyl)thiophen-2-yl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{2-[4-(methoxymethyl)thiophen-2-yl]ethenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds. This compound features a thiophene ring, which is a sulfur-containing heterocycle, making it valuable in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[4-(methoxymethyl)thiophen-2-yl]ethenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of a thiophene derivative with a boronic ester. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium as a catalyst. The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .
Análisis De Reacciones Químicas
Types of Reactions
2-{2-[4-(methoxymethyl)thiophen-2-yl]ethenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the boronic ester group.
Substitution: The boronic ester group can be substituted with other functional groups through reactions like the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiophene derivatives without the boronic ester group.
Substitution: Various substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
2-{2-[4-(methoxymethyl)thiophen-2-yl]ethenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-{2-[4-(methoxymethyl)thiophen-2-yl]ethenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The boronic ester group interacts with palladium catalysts to form carbon-carbon bonds. This process involves oxidative addition, transmetalation, and reductive elimination steps, which are crucial for the formation of the desired product .
Comparación Con Compuestos Similares
Similar Compounds
4,4,5,5-Tetramethyl-2-phenylsulfanylmethyl-1,3,2-dioxaborolane: Used in similar coupling reactions and has applications in synthesizing aryl/heteroaryl derivatives.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another boronic ester used in borylation reactions.
2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Employed in the synthesis of novel copolymers.
Uniqueness
2-{2-[4-(methoxymethyl)thiophen-2-yl]ethenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its thiophene ring, which imparts specific electronic properties and reactivity. This makes it particularly valuable in applications requiring sulfur-containing heterocycles .
Propiedades
Fórmula molecular |
C14H21BO3S |
|---|---|
Peso molecular |
280.2 g/mol |
Nombre IUPAC |
2-[(E)-2-[4-(methoxymethyl)thiophen-2-yl]ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H21BO3S/c1-13(2)14(3,4)18-15(17-13)7-6-12-8-11(9-16-5)10-19-12/h6-8,10H,9H2,1-5H3/b7-6+ |
Clave InChI |
MCQGCEOPIHMXFM-VOTSOKGWSA-N |
SMILES isomérico |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC(=CS2)COC |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C=CC2=CC(=CS2)COC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


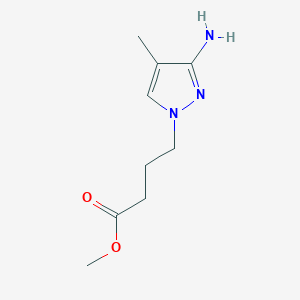
![Methyl 5-ethyl-2-isopropyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13488932.png)


amine](/img/structure/B13488948.png)

![benzyl N-{4-[(5-cyanopyridin-2-yl)oxy]cyclohexyl}carbamate](/img/structure/B13488954.png)
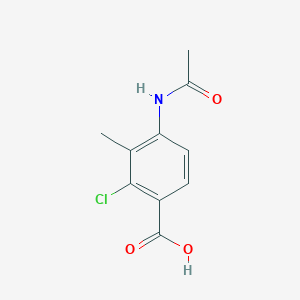
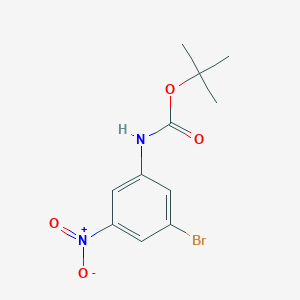

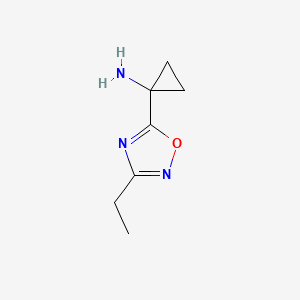
![3-({[(Tert-butoxy)carbonyl]amino}methyl)-4-(trifluoromethyl)benzoic acid](/img/structure/B13488981.png)
